2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate
Description
Properties
CAS No. |
798571-71-8 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-acetyloxyethyl 4-imidazol-1-ylbutanoate |
InChI |
InChI=1S/C11H16N2O4/c1-10(14)16-7-8-17-11(15)3-2-5-13-6-4-12-9-13/h4,6,9H,2-3,5,7-8H2,1H3 |
InChI Key |
RGNADVIVSHJCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC(=O)CCCN1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Key Structural Components and Synthetic Strategy
The target compound comprises two distinct moieties:
- 4-(1H-Imidazol-1-yl)butanoate : Derived from imidazole alkylation with a chloroester.
- Acetyloxyethyl group : Introduced via esterification or transesterification with acetyloxyethyl alcohol.
Synthesis of 4-(1H-Imidazol-1-yl)butanoate Core
The imidazole core is typically synthesized through N-alkylation of imidazole with chloroesters.
Key Observations :
- Steric effects : tert-Butyl chloroacetate minimizes di-alkylation of imidazole.
- Base selection : K₂CO₃ is preferred over NaH due to milder reaction conditions.
Hydrolysis to Carboxylic Acid
The tert-butyl ester intermediate is hydrolyzed to produce 4-(1H-imidazol-1-yl)butanoic acid.
| Hydrolysis Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| TiCl₄-mediated cleavage | TiCl₄, CH₂Cl₂, 0–5°C, then quench with i-PrOH | 57% | |
| Aqueous hydrolysis | H₂O, HCl, reflux (18 hrs) | 84% |
Challenges :
Introduction of the Acetyloxyethyl Group
The acetyloxyethyl ester is typically formed via esterification or transesterification .
Esterification of 4-(1H-Imidazol-1-yl)butanoic Acid
Critical Factors :
Transesterification of Ethyl 4-(1H-Imidazol-1-yl)butanoate
Ethyl esters can be converted to acetyloxyethyl esters using acid catalysts.
Advantages :
Integrated Synthesis Pathway
A proposed three-step synthesis:
- Imidazole alkylation : Imidazole + 4-chlorobutyl chloroacetate → tert-butyl 4-(1H-imidazol-1-yl)butanoate.
- Ester cleavage : TiCl₄-mediated hydrolysis → 4-(1H-imidazol-1-yl)butanoic acid.
- Acetyloxyethylation : Esterification with acetyloxyethyl alcohol.
Step-by-Step Protocol
Challenges and Optimization Strategies
Di-alkylation of Imidazole
Di-alkylation is a common side reaction, producing 4-(1H-imidazol-1-yl)butanedioic acid (impurity).
Ester Hydrolysis Efficiency
Aqueous hydrolysis may leave unreacted t-Bu ester.
Analytical Characterization
Key characterization data for intermediates and final product:
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 2-(Hydroxyethyl) 4-(1H-imidazol-1-yl)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Structural and Functional Differences
- Target Compound : The absence of electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., benzylsulfanyl) distinguishes it from the analog in . Its acetyloxyethyl ester may improve membrane permeability compared to simpler ethyl esters, making it a candidate for prodrug design.
- Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate : The nitro and benzylsulfanyl groups enhance antioxidant activity, as demonstrated by its ABTS radical scavenging efficiency (80.4%) . However, nitro groups may introduce toxicity concerns, limiting therapeutic applications.
- Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate: The benzoimidazole core increases aromatic stability, favoring its use as a synthetic intermediate. Its nitro and methyl groups likely enhance electrophilicity, aiding in downstream reactions .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s lower molecular weight (238.24 Da) compared to ’s analog (397.45 Da) may improve aqueous solubility, critical for drug delivery. The benzoimidazole derivative’s higher aromaticity () likely reduces solubility, aligning with its role as a non-polar intermediate.
Biological Activity
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate is a synthetic compound notable for its unique structural features, including an acetyloxy moiety and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound belongs to the class of esters and exhibits reactivity due to the presence of both ester and imidazole functionalities. The imidazole ring is known for its role in biological systems, contributing to various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings, including this compound, exhibit significant antimicrobial properties. Specifically, this compound has demonstrated:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
- Antifungal Properties : Preliminary studies suggest potential efficacy against fungal strains, although specific data on this aspect remains limited.
Anticancer Potential
There is emerging interest in the anticancer properties of imidazole derivatives. Initial findings suggest that this compound may influence cell proliferation and apoptosis in cancer cell lines. Further studies are required to elucidate the specific mechanisms involved.
The biological activity of this compound is likely mediated through interactions with various biological targets:
- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Cell Signaling Pathways : The imidazole ring's ability to participate in hydrogen bonding may facilitate interactions with cellular receptors or enzyme active sites.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| 2-Acetamidoethyl 4-(1H-imidazol-1-yl)butanoate | Contains an acetamido group | Potentially different biological activity profile |
| Ethyl 4-(1H-imidazol-1-yl)butanoate | Lacks acetyloxy group | Simpler structure may lead to different reactivity |
| 2-(Hydroxymethyl)-4-(1H-imidazol-1-yl)butanoate | Hydroxymethyl instead of acetyloxy | May exhibit different solubility and stability |
The presence of both acetyloxy and imidazole groups in this compound enhances its reactivity and potential biological applications compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the bioactivity of imidazole derivatives, including this compound. One significant study highlighted the antibacterial activity against various strains, emphasizing the need for further exploration into its pharmacological potential .
Additionally, a review on imidazole derivatives noted their promising roles in drug development, particularly in targeting bacterial infections and cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
